Cas no 2171579-17-0 (1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol)

1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol structure
2171579-17-0 structure
商品名:1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
CAS番号:2171579-17-0
MF:C11H19F2NO2
メガワット:235.270870447159
CID:5564350
PubChem ID:165594225

1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
    • EN300-1643540
    • 2171579-17-0
    • 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
    • インチ: 1S/C11H19F2NO2/c12-6-9(7-13)4-11(15,5-9)10(14)2-1-3-16-8-10/h15H,1-8,14H2
    • InChIKey: LCUCVINECLYDIA-UHFFFAOYSA-N
    • ほほえんだ: FCC1(CF)CC(C2(COCCC2)N)(C1)O

計算された属性

  • せいみつぶんしりょう: 235.13838517g/mol
  • どういたいしつりょう: 235.13838517g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 55.5Ų

1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1643540-10.0g
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
10.0g
$10018.0 2023-07-10
Enamine
EN300-1643540-0.1g
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
0.1g
$2050.0 2023-07-10
Enamine
EN300-1643540-0.5g
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
0.5g
$2236.0 2023-07-10
Enamine
EN300-1643540-100mg
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
100mg
$2050.0 2023-09-22
Enamine
EN300-1643540-250mg
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
250mg
$2143.0 2023-09-22
Enamine
EN300-1643540-2500mg
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
2500mg
$4566.0 2023-09-22
Enamine
EN300-1643540-50mg
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
50mg
$1957.0 2023-09-22
Enamine
EN300-1643540-1000mg
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
1000mg
$2330.0 2023-09-22
Enamine
EN300-1643540-2.5g
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
2.5g
$4566.0 2023-07-10
Enamine
EN300-1643540-5.0g
1-(3-aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol
2171579-17-0
5.0g
$6757.0 2023-07-10

1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol 関連文献

1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-olに関する追加情報

Comprehensive Overview of 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol (CAS No. 2171579-17-0)

The compound 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol (CAS No. 2171579-17-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 3-aminooxan-3-yl moiety and bis(fluoromethyl)cyclobutan-1-ol group, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel drug candidates, especially in the fields of central nervous system (CNS) therapeutics and metabolic disease treatments.

One of the most intriguing aspects of 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol is its structural complexity, which combines cyclic and acyclic components with fluorine substitutions. The presence of fluorine atoms is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and bioavailability - properties highly sought after in modern drug discovery. This has led to increased searches for "fluoromethyl cyclobutane derivatives" and "aminooxane pharmaceutical applications" in scientific databases, reflecting the growing interest in this class of compounds.

From a synthetic chemistry perspective, CAS 2171579-17-0 presents interesting challenges and opportunities. The 3-aminooxan-3-yl group introduces both basic and nucleophilic character, while the bis(fluoromethyl)cyclobutan-1-ol moiety offers multiple points for further functionalization. Recent literature searches show trending queries about "stereoselective synthesis of aminooxanes" and "fluoromethyl cyclobutanol derivatives," indicating that these structural features are at the forefront of current synthetic methodology development.

The physicochemical properties of 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol contribute to its potential utility in drug design. The compound's calculated logP and polar surface area suggest favorable membrane permeability, while the presence of both hydrogen bond donors and acceptors may facilitate target binding. These characteristics align with current pharmaceutical industry trends toward "beyond Rule of Five" compounds and "challenging molecular scaffolds" - topics that frequently appear in recent medicinal chemistry publications and conference proceedings.

In the context of drug discovery, the 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol scaffold offers multiple vectors for structure-activity relationship exploration. The aminooxane ring can serve as a bioisostere for piperidine or morpholine moieties, while the fluoromethyl groups provide opportunities to modulate electronic and steric properties. Recent patent analyses reveal growing interest in similar structures for kinase inhibition and GPCR modulation, with search terms like "fluorinated cyclobutane kinase inhibitors" showing increased frequency in scientific literature searches.

The stability profile of CAS 2171579-17-0 under various conditions is another area of active investigation. Preliminary studies suggest that the bis(fluoromethyl)cyclobutan-1-ol core demonstrates remarkable stability toward both acidic and basic conditions, making it potentially valuable for formulation development. This characteristic has sparked interest in "fluorinated cyclobutanol stability studies" and "aminooxane derivative formulation" among pharmaceutical scientists and formulation specialists.

From a safety and toxicological perspective, while comprehensive data on 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol is still emerging, structural analogs suggest a favorable preliminary profile. The compound's potential metabolites have been the subject of predictive studies, with particular attention to the fate of the fluoromethyl groups in biological systems. These investigations align with current industry focus on "fluorine in drug metabolism" and "predictive toxicology of novel scaffolds," as evidenced by recent conference presentations and publications.

The commercial availability and synthetic accessibility of CAS 2171579-17-0 have also become topics of interest. As research into this compound expands, supply chain considerations and "custom synthesis of complex fluorinated compounds" have gained prominence in chemical procurement discussions. The compound's structural complexity places it in a growing category of "high-value synthetic intermediates" that bridge academic research and industrial development.

Looking forward, 1-(3-Aminooxan-3-yl)-3,3-bis(fluoromethyl)cyclobutan-1-ol represents an exciting case study in modern medicinal chemistry. Its combination of challenging synthetic features, intriguing physicochemical properties, and potential biological applications positions it as a compound worthy of continued investigation. As the scientific community's understanding of such fluorinated heterocyclic systems deepens, we can anticipate further revelations about this compound's full potential in various research and development contexts.

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